
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as FMeOxBz and has a molecular formula of C15H11NOF.
Wirkmechanismus
The mechanism of action of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole is not fully understood. However, it has been reported that this compound inhibits the activity of acetylcholinesterase by binding to its active site. This results in an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission. The anti-inflammatory, anti-cancer, and anti-tumor properties of FMeOxBz are believed to be mediated through various mechanisms, including the inhibition of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been found to have various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α in animal models of inflammation. In addition, this compound has been found to induce apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. FMeOxBz has also been reported to have neuroprotective effects in animal models of Alzheimer's disease by reducing the deposition of amyloid-beta plaques in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole in lab experiments include its high potency and selectivity as an acetylcholinesterase inhibitor, its anti-inflammatory, anti-cancer, and anti-tumor properties, and its neuroprotective effects. However, the limitations of using FMeOxBz in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for the research on 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole. One potential direction is to investigate the potential of FMeOxBz as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Another direction is to study the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways. Additionally, the development of novel analogs of FMeOxBz with improved potency and selectivity could lead to the discovery of new therapeutic agents for various diseases.
Synthesemethoden
The synthesis of 2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole involves the reaction between 3-fluoroaniline and 2-acetyl-5-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then treated with sodium hydroxide to obtain the final product. This synthesis method has been reported in various scientific literature and has been used for the preparation of FMeOxBz in the laboratory.
Wissenschaftliche Forschungsanwendungen
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole has been extensively studied for its potential applications in various fields of scientific research. It has been reported to possess anti-inflammatory, anti-cancer, and anti-tumor properties. In addition, this compound has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the degradation of the neurotransmitter acetylcholine.
Eigenschaften
Produktname |
2-(3-Fluorophenyl)-5-methyl-1,3-benzoxazole |
|---|---|
Molekularformel |
C14H10FNO |
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
2-(3-fluorophenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C14H10FNO/c1-9-5-6-13-12(7-9)16-14(17-13)10-3-2-4-11(15)8-10/h2-8H,1H3 |
InChI-Schlüssel |
LUSIIJFIHNMOLC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
Kanonische SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{3-[(tert-butylamino)carbonyl]phenyl}-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide](/img/structure/B303109.png)
![1,3-dioxo-2-(3-pyridinylmethyl)-N-[2-(trifluoromethyl)phenyl]-5-isoindolinecarboxamide](/img/structure/B303110.png)
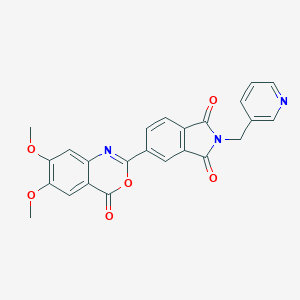
![2-[1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-4-oxo-4H-3,1-benzoxazin-6-yl acetate](/img/structure/B303112.png)
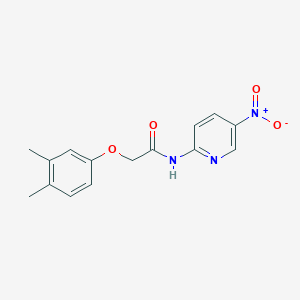
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B303114.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-N-(3-iodophenyl)acetamide](/img/structure/B303116.png)
![4-{2-Phenyl-6-[4-(propionyloxy)phenyl]-4-pyrimidinyl}phenyl propionate](/img/structure/B303119.png)
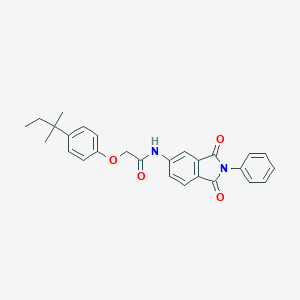
![2-(4-isopropylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B303123.png)
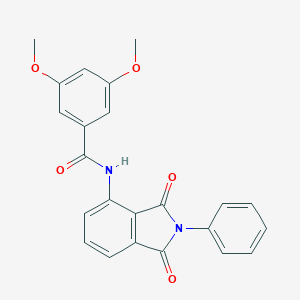
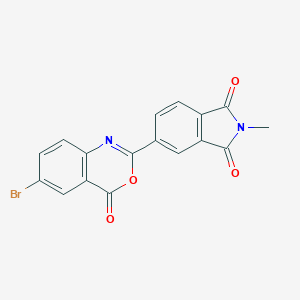
![N-[4-chloro-3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B303131.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303133.png)